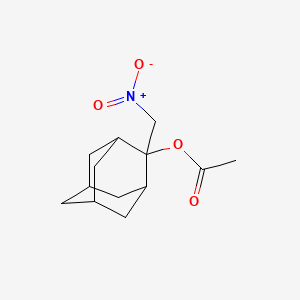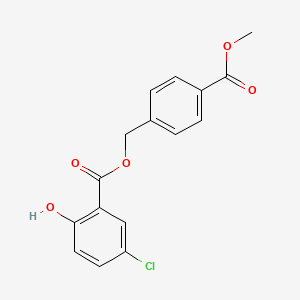![molecular formula C18H21ClN2O3S B5854044 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)
4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and is currently being studied for its potential use in treating various types of cancer and autoimmune diseases.
Wirkmechanismus
4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide works by inhibiting BTK, a protein that plays a critical role in the signaling pathways of B-cells and other immune cells. By inhibiting BTK, 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide can block the activation and proliferation of cancer cells and reduce the inflammatory response in autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. However, one limitation is that it may not be effective in all types of cancer or autoimmune diseases, and further research is needed to determine its efficacy in different contexts.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide. One area of focus could be on combination therapy, where 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide is used in combination with other drugs to enhance its therapeutic effects. Another area of focus could be on developing new formulations of 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide that improve its pharmacokinetic properties and increase its efficacy. Additionally, further research is needed to determine the optimal dosing and treatment regimens for 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide in different disease contexts.
Synthesemethoden
The synthesis of 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-morpholinylmethyl)benzylamine, followed by the reaction of the resulting intermediate with 4-chlorobenzoyl chloride. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been shown to have potential therapeutic benefits in the treatment of various types of cancer and autoimmune diseases. It has been studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), and has shown promising results in inhibiting the growth and survival of cancer cells.
In addition, 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has also been studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, and has shown potential in reducing inflammation and improving disease symptoms.
Eigenschaften
IUPAC Name |
4-chloro-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-17-5-7-18(8-6-17)25(22,23)20-13-15-3-1-2-4-16(15)14-21-9-11-24-12-10-21/h1-8,20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDARKFHTFZKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(morpholin-4-ylmethyl)benzyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)
![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)
![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)


![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5854026.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)

![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)

